molecular formula C11H11N3 B6523019 N-(4-methylphenyl)pyrazin-2-amine CAS No. 94920-81-7

N-(4-methylphenyl)pyrazin-2-amine

Cat. No.: B6523019
CAS No.: 94920-81-7
M. Wt: 185.22 g/mol
InChI Key: NTAZCNOYFMSVRI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)pyrazin-2-amine: is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a 4-methylphenyl group at the nitrogen atom. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)pyrazin-2-amine typically involves the reaction of pyrazine-2-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

N-(4-methylphenyl)pyrazin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazin-2-amine
  • N-(4-fluorophenyl)pyrazin-2-amine
  • N-(4-bromophenyl)pyrazin-2-amine

Uniqueness

N-(4-methylphenyl)pyrazin-2-amine is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

N-(4-methylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-9-2-4-10(5-3-9)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZCNOYFMSVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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